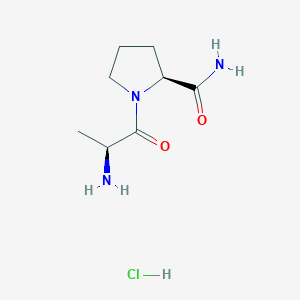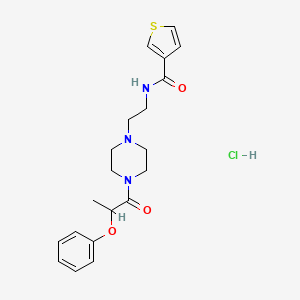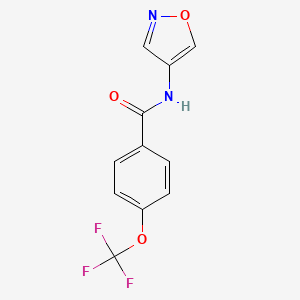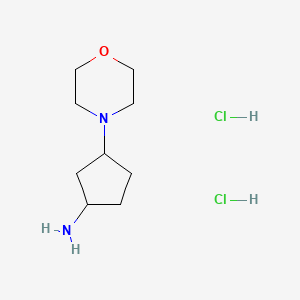
3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Morpholin-4-ylcyclopentan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2445792-71-0 . It has a molecular weight of 243.18 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Chemical and Pharmaceutical Significance
3-Morpholin-4-ylcyclopentan-1-amine; dihydrochloride belongs to a class of organic compounds known for their heterocyclic structure, combining both amine and ether functional groups. This chemical structure is pivotal in pharmaceutical research due to its versatility in drug synthesis. Morpholine derivatives, including 3-Morpholin-4-ylcyclopentan-1-amine; dihydrochloride, are integral in developing therapeutic agents to address a range of medical conditions. Their significant characteristics, such as favorable physicochemical properties (polarity and solubility), cost-effectiveness, and wide availability, make them suitable candidates for synthesizing potent drugs (Kumar Rupak, S. R. Vulichi, & Kapur Suman, 2016).
Role in Synthesis of Bioactive Compounds
The synthesis of tertiary amines, including derivatives of 3-Morpholin-4-ylcyclopentan-1-amine; dihydrochloride, highlights their role in inhibiting carbon steel corrosion. Such compounds exhibit protective layer bonding on the metal surface, showcasing their potential beyond pharmaceutical applications into industrial uses (G. Gao, C. Liang, & Hua Wang, 2007). Additionally, the creation of new 1,2,4-Triazole derivatives through reactions involving various primary amines demonstrates the chemical's utility in producing compounds with antimicrobial activities. This synthesis process underlines the broad applicability of morpholine derivatives in designing bioactive molecules (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Structural and Synthetic Insights
The structural analysis of morpholine derivatives, including 3-Morpholin-4-ylcyclopentan-1-amine; dihydrochloride, offers insights into their synthesis pathways and potential pharmacological activities. For example, the study of 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride reveals the morpholine ring's chair conformation and its stabilization through hydrogen bonding, which is crucial for understanding the compound's chemical behavior and its role in synthesizing biologically active heterocyclic compounds (L. Mazur, M. Pitucha, & Z. Rzączyńska, 2007).
Pharmacological Potential
The pharmacological significance of morpholine and its derivatives, including 3-Morpholin-4-ylcyclopentan-1-amine; dihydrochloride, is further highlighted by their inclusion in a variety of therapeutic agents. Morpholine's presence in drug molecules is attributed to its ability to enhance potency, provide desirable drug-like properties, and improve pharmacokinetics, making it a vital component in the medicinal chemistry toolkit. Its role in enzyme inhibition and receptor affinity underlines its broad applicability across different therapeutic areas (A. Kourounakis, Dimitrios Xanthopoulos, & Ariadni Tzara, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
3-morpholin-4-ylcyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-2-9(7-8)11-3-5-12-6-4-11;;/h8-9H,1-7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVCRFRXNNSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
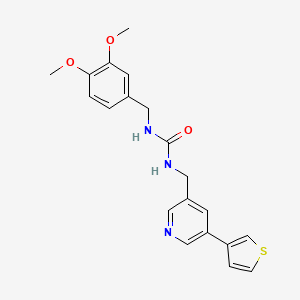

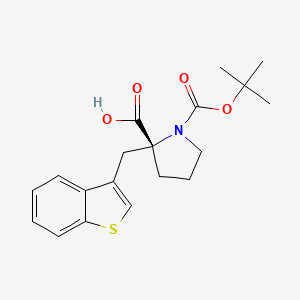
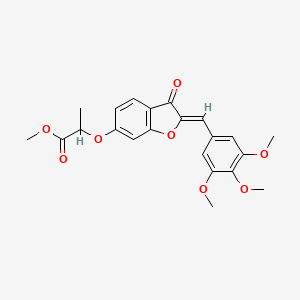
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
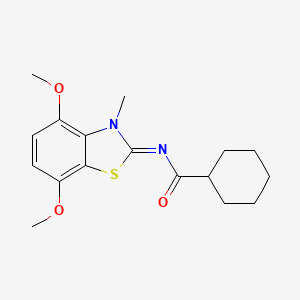


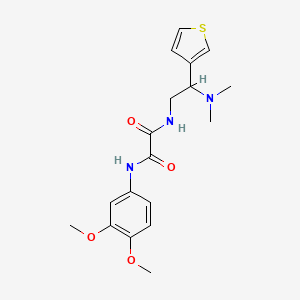
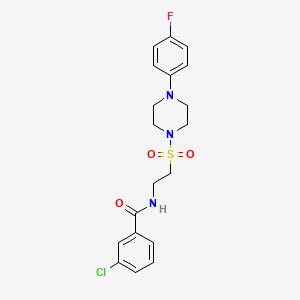
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)
